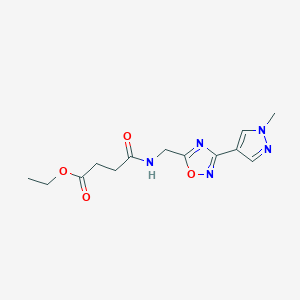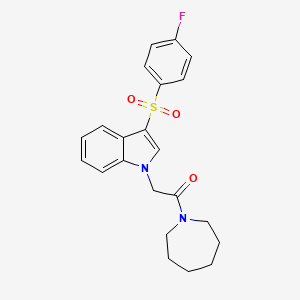![molecular formula C14H10N2O3S2 B2867420 Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate CAS No. 338976-18-4](/img/structure/B2867420.png)
Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate” is a chemical compound with the molecular formula C14H10N2O3S2 . It belongs to the class of compounds known as thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “this compound”, has been a subject of research for many years . A common approach for the assembly of the imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Several studies have shown that compounds structurally related to Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate possess significant antimicrobial properties. For example, derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have been identified as potent and selective agents against the gastric pathogen Helicobacter pylori, displaying low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin. These findings suggest a potential for use in treating infections caused by H. pylori, a major factor in gastritis, peptic ulcer disease, and gastric cancer (Carcanague et al., 2002). Furthermore, other related compounds have exhibited high degrees of antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, comparable to that of established antibiotics like sulfamethoxazole and Norfloxacin (Gadad et al., 2000).
Inhibition of Gastric Acid Secretion
Substituted benzimidazoles, closely related to the chemical structure of interest, have been shown to inhibit gastric acid secretion by blocking the (H+ + K+) ATPase enzyme. This mechanism of action suggests their potential as a highly selective means of suppressing the acid secretory process in conditions like gastroesophageal reflux disease and peptic ulcer disease. The specific compound H 149/94, a substituted benzimidazole, directly inhibits the (H+ + K+) ATPase isolated from pig and human gastric mucosa, which could explain its efficacy in vitro and in vivo (Fellenius et al., 1981).
Role in Metabolism and Drug Action
Compounds with similar structural features to this compound have been investigated for their role in the metabolism of other drugs. For instance, albendazole (ABZ), a broad-spectrum anthelmintic, undergoes metabolism where enzymes such as cytochrome P450 and flavin-containing monoxygenases contribute to the formation of its active metabolites. This understanding of ABZ's metabolism in humans aids in optimizing its use for treating helmintic infections (Rawden et al., 2000).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a similar thiazole structure have been associated with anti-inflammatory activity .
Mode of Action
Related thiazole compounds have been shown to exhibit significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Related thiazole compounds have been tested for their in vitro analgesic and anti-inflammatory activities using acetic acid-induced writhing .
Result of Action
Related thiazole compounds have shown significant analgesic and anti-inflammatory activities .
Eigenschaften
IUPAC Name |
methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c1-19-13(18)9-4-2-3-5-11(9)21-12-10(8-17)16-6-7-20-14(16)15-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZBVZRLXCGXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide](/img/structure/B2867337.png)
![N-(4-chlorophenethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2867339.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2867341.png)
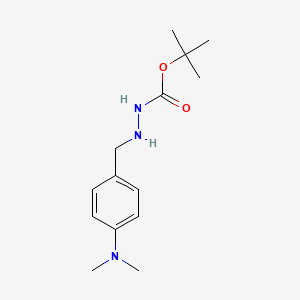

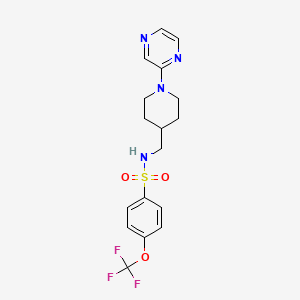

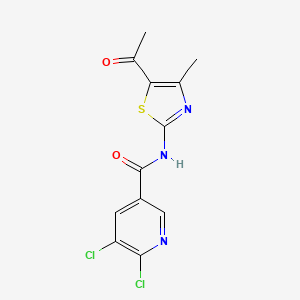
![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2867351.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2867354.png)

